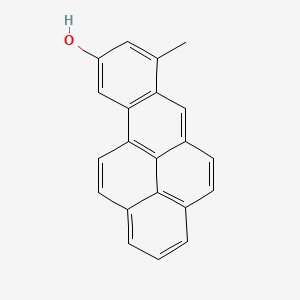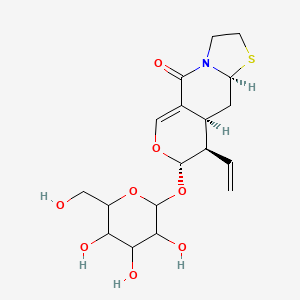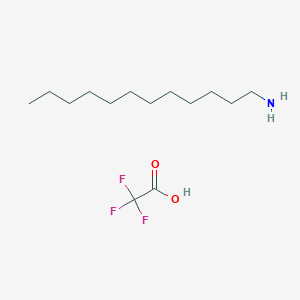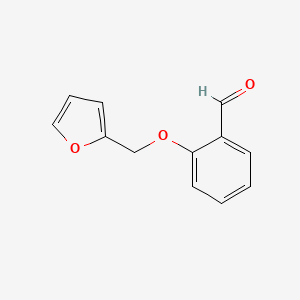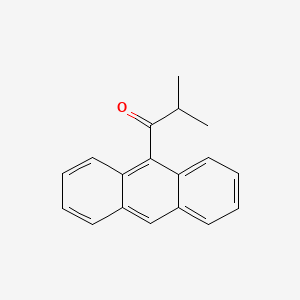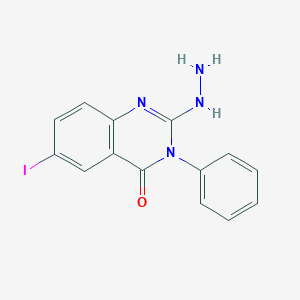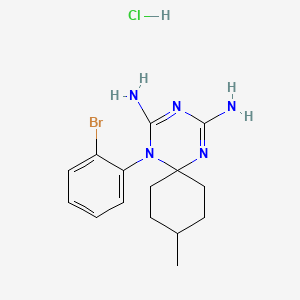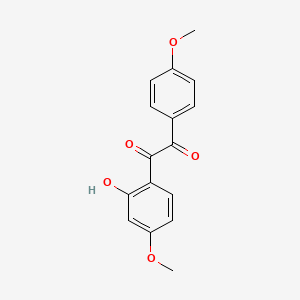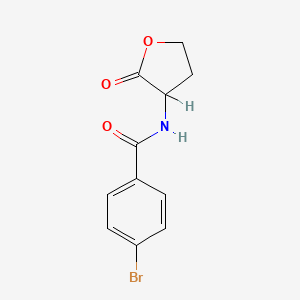
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide: is a chemical compound with the molecular formula C11H10BrNO3 It is characterized by the presence of a bromine atom attached to the para position of the benzamide ring and a 2-oxotetrahydro-3-furyl group
Vorbereitungsmethoden
The synthesis of p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the para position.
Furyl Group Introduction: The brominated benzamide is then reacted with a suitable reagent to introduce the 2-oxotetrahydro-3-furyl group.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the 2-oxotetrahydro-3-furyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
p-Bromo-N-(2-oxotetrahydro-3-furyl)benzamide can be compared with other similar compounds, such as:
N-(2-oxotetrahydro-3-furanyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-N-furan-2-ylmethyl-benzamide: Contains a furan ring instead of the 2-oxotetrahydro-3-furyl group, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
77694-34-9 |
|---|---|
Molekularformel |
C11H10BrNO3 |
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
4-bromo-N-(2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C11H10BrNO3/c12-8-3-1-7(2-4-8)10(14)13-9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14) |
InChI-Schlüssel |
FKBDDIATWGVLAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


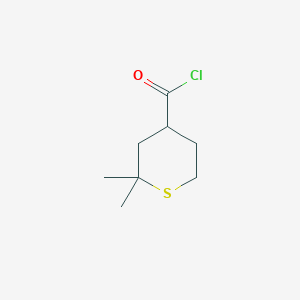
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)

